molecular formula C9H9Cl2NO2S B7481166 3,4-dichloro-N-cyclopropylbenzenesulfonamide

3,4-dichloro-N-cyclopropylbenzenesulfonamide

Cat. No.: B7481166
M. Wt: 266.14 g/mol
InChI Key: IWCGFPPNWQUVBR-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-cyclopropylbenzenesulfonamide is an organic compound with the molecular formula C9H9Cl2NO2S It is a sulfonamide derivative, characterized by the presence of two chlorine atoms on the benzene ring and a cyclopropyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-cyclopropylbenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3,4-Dichloro-N-cyclopropylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or antifungal properties.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a tool for studying the interactions of sulfonamide derivatives with biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyclopropyl group can enhance the binding affinity of the compound to its target, increasing its potency. The exact pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzenesulfonamide: Lacks the cyclopropyl group, which may result in different binding affinities and biological activities.

    N-Cyclopropylbenzenesulfonamide: Lacks the chlorine atoms on the benzene ring, which can affect its reactivity and interactions with biological targets.

    3,4-Dichlorobenzenesulfonyl chloride: A precursor in the synthesis of 3,4-dichloro-N-cyclopropylbenzenesulfonamide, with different chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,4-dichloro-N-cyclopropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCGFPPNWQUVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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